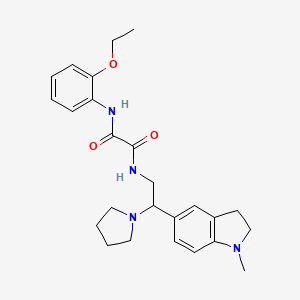
6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of “6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one” involves a multi-step reaction with two steps . The first step involves the use of hydrogen (H2), aqueous perchloric acid (HClO4), palladium on carbon (Pd-C), and acetic acid . The second step involves the use of chromium trioxide (CrO3) and acetic acid .Molecular Structure Analysis
The InChI code for “6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one” is 1S/C11H12O2/c1-7-10(13-2)6-4-8-3-5-9(12)11(7)8/h4,6H,3,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one” is a solid at room temperature . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes . The compound has a logP value of 2.17, indicating its lipophilicity . It is soluble, with a solubility of 0.6 mg/ml .Aplicaciones Científicas De Investigación
Spectroscopy and Computational Chemistry Insights
The compound 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one, along with structurally similar molecules, has been explored through various spectroscopic techniques and computational chemistry approaches. For example, Heidari et al. (2019) utilized time-resolved absorption, resonance FT-IR, Raman biospectroscopy, and density functional theory (DFT) to investigate the vibronic-mode coupling structure in vibrational spectra analysis of closely related molecules. This research provides deep insights into the electronic and structural characteristics of such compounds, contributing to a broader understanding of their chemical behavior and potential applications in materials science and molecular engineering Heidari, Esposito, & Caissutti, 2019.
Synthetic Chemistry and Drug Discovery
In the realm of synthetic chemistry, the structural motif of 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one has inspired the synthesis of various analogues with potential bioactive properties. For instance, Pal et al. (1992) described a synthetic route for creating 1,1-dimethyl and 1-methoxy-carbonyl-1-methyl substituted derivatives from similar compounds, showcasing the versatility of such frameworks in creating pharmacologically relevant entities Pal, Banik, & Ghatak, 1992.
Molecular Diagnostics and Imaging
Furthermore, the application of related molecules in molecular diagnostics and imaging, particularly in the context of cancer, has been demonstrated. Alireza et al. (2019) developed an analytical model to analyze the interaction between a moving nano molecule similar to 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one and a two-mode field in the presence of two-photon transitions. This work highlights the potential of such compounds in enhancing the specificity and sensitivity of cancer diagnostics through advanced imaging techniques Alireza, Jennifer, & Caissutti, 2019.
Anticancer and Antimicrobial Activities
The indenone core structure also plays a role in the development of novel therapeutic agents. Minegishi et al. (2015) found that derivatives of indenopyrazoles, synthesized from indanones similar to 6-Methoxy-7-methyl-2,3-dihydro-1H-inden-1-one, possess promising antiproliferative activity toward human cancer cells. These findings suggest a valuable pathway for designing new anticancer drugs Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
6-methoxy-7-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-10(13-2)6-4-8-3-5-9(12)11(7)8/h4,6H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDURQBPOPGKULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)
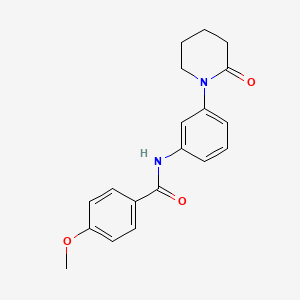

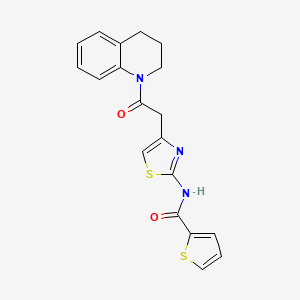
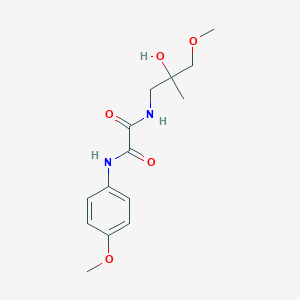
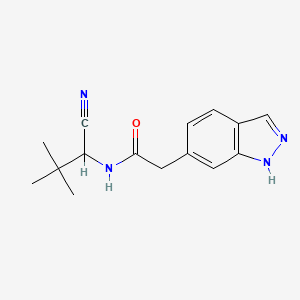

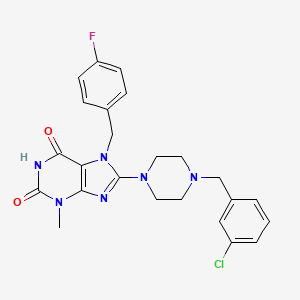
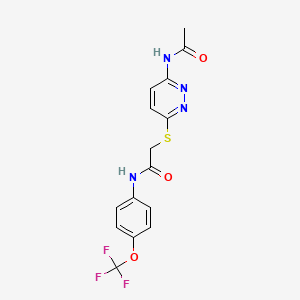
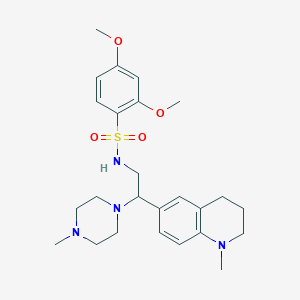

![1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B2635680.png)
